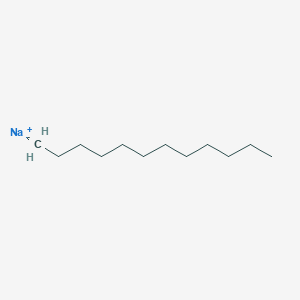
sodium;dodecane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
Sodium dodecane can be synthesized through the sulfonation of n-dodecane. The process involves the oxidation of n-alkanes, followed by the separation and neutralization of the sulfonation products. Sulfur dioxide and oxygen are introduced into the sulfonation reactor, where they react with n-alkanes and water at a controlled temperature below 40°C .
Industrial Production Methods
In industrial settings, sodium dodecane is produced using a similar sulfonation process. The reaction is carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity. The final product is then purified and dried to obtain the desired form, either as a powder or liquid .
化学反応の分析
Types of Reactions
Sodium dodecane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert it back to the parent alkane.
Substitution: It can undergo nucleophilic substitution reactions, where the sulfonate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are often used as reducing agents.
Substitution: Nucleophiles such as hydroxide ions or amines are used in substitution reactions.
Major Products
Oxidation: Sulfonic acids and other oxidized derivatives.
Reduction: The parent alkane, dodecane.
Substitution: Various substituted dodecane derivatives depending on the nucleophile used.
科学的研究の応用
Sodium dodecane has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions and processes.
Biology: Employed in the extraction and purification of proteins and nucleic acids.
Medicine: Utilized in pharmaceutical formulations as an emulsifying agent.
Industry: Widely used in the production of detergents, shampoos, and other personal care products
作用機序
The primary mechanism of action of sodium dodecane is its surfactant effect. It reduces the surface tension of water, allowing it to penetrate and emulsify oils and fats. This property makes it effective in cleaning and decontamination processes. The molecular targets include the hydrophobic and hydrophilic regions of molecules, which it interacts with to form micelles and emulsions .
類似化合物との比較
Similar Compounds
Sodium dodecylbenzenesulfonate: Another anionic surfactant with similar properties but a different molecular structure.
Sodium lauryl ether sulfate: A related compound with additional ethoxy groups, providing different solubility and foaming characteristics
Uniqueness
Sodium dodecane is unique due to its balance of hydrophobic and hydrophilic properties, making it highly effective as a surfactant. Its stability and low production cost also contribute to its widespread use in various applications .
特性
CAS番号 |
2180-70-3 |
|---|---|
分子式 |
C12H25Na |
分子量 |
192.32 g/mol |
IUPAC名 |
sodium;dodecane |
InChI |
InChI=1S/C12H25.Na/c1-3-5-7-9-11-12-10-8-6-4-2;/h1,3-12H2,2H3;/q-1;+1 |
InChIキー |
BRPNNYXZQLLLSN-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCC[CH2-].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


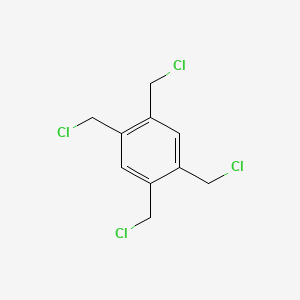
![2-[2-(1-Imidazolyl)-6-methyl-4-pyrimidinyl]-2-methyl-1-propanol](/img/structure/B14749936.png)
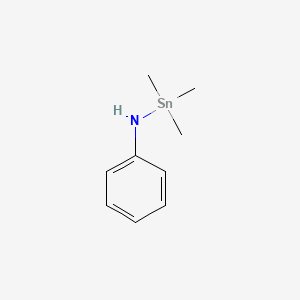
![sodium;(2S)-2-amino-3-[[(2R)-2-[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy-3-octadecanoyloxypropoxy]-hydroxyphosphoryl]oxypropanoate](/img/structure/B14749948.png)
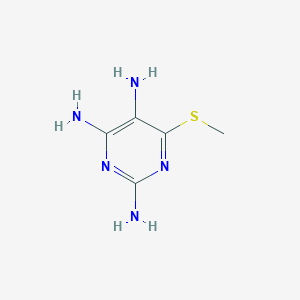
](/img/structure/B14749957.png)

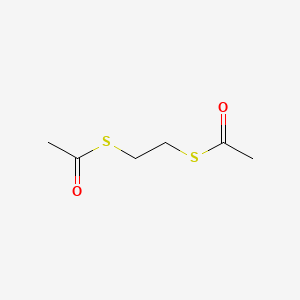
![Bicyclo[2.2.1]heptane, 2,6-dichloro-1,7,7-trimethyl-](/img/structure/B14749981.png)
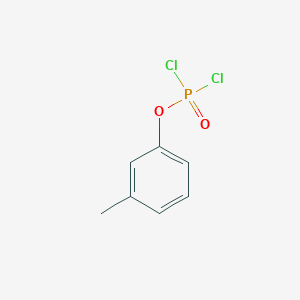
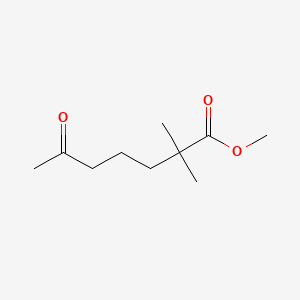
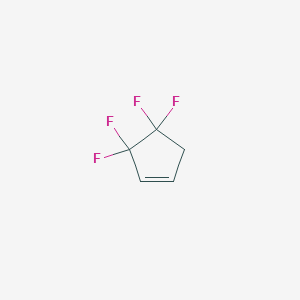

![4-{[(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)methyl]amino}benzonitrile](/img/structure/B14750026.png)
